
Benzimidazolylpropionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazolylpropionic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole itself is a heterocyclic aromatic organic compound, consisting of a benzene ring fused to an imidazole ring. This structure is known for its significant pharmacological properties, making it a crucial scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazolylpropionic acid typically involves the condensation of ortho-phenylenediamine with carboxylic acids or their derivatives. One common method is the Phillips–Ladenburg reaction, which involves the reaction of ortho-phenylenediamine with carboxylic acids under acidic conditions . Another method is the Weidenhagen reaction, which involves the condensation of ortho-phenylenediamine with aldehydes or ketones .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs catalytic processes to enhance yield and efficiency. Catalysts such as metal triflates (e.g., Sc(OTf)3, Yb(OTf)3) and oxidizing agents (e.g., H2O2-HCl, FeBr3) are commonly used . These methods ensure high purity and scalability, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Benzimidazolylpropionic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the substituent being introduced.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, often under mild to moderate temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzimidazole-2-carboxylic acid, while reduction can produce benzimidazolylpropionic alcohol .
Scientific Research Applications
Benzimidazolylpropionic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzimidazolylpropionic acid involves its interaction with specific molecular targets. For instance, benzimidazole derivatives are known to bind to the minor groove of DNA, interfering with DNA replication and transcription . This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes, making it effective against various pathogens and cancer cells .
Comparison with Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
Thiabendazole: An anthelmintic agent used to treat parasitic worm infections.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related disorders.
Uniqueness: Benzimidazolylpropionic acid stands out due to its unique combination of a benzimidazole ring and a propionic acid side chain. This structure imparts distinct chemical properties, such as enhanced solubility and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)propanoic acid |
InChI |
InChI=1S/C10H10N2O2/c1-6(10(13)14)9-11-7-4-2-3-5-8(7)12-9/h2-6H,1H3,(H,11,12)(H,13,14) |
InChI Key |
ODWFHOJKRNDFFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


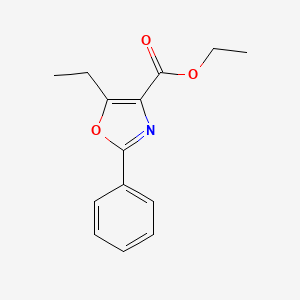
![3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate](/img/structure/B13986837.png)

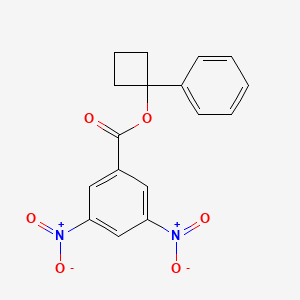
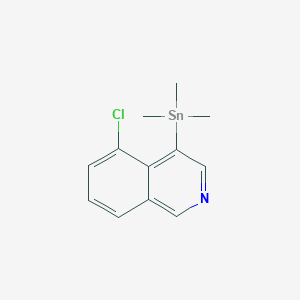
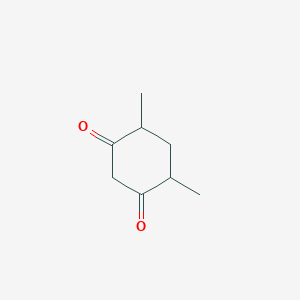
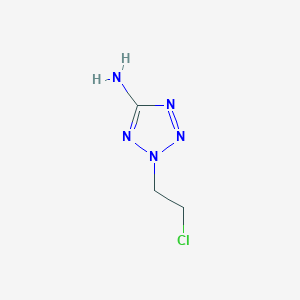

![4-[2-(2,6-Dioxopurin-8-yl)hydrazinyl]benzenesulfonic acid](/img/structure/B13986868.png)
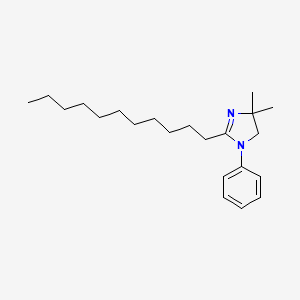
![2-[[2-(Carboxymethylamino)-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B13986882.png)


![2-[(2,4,6-Trimethylphenoxy)methyl]oxirane](/img/structure/B13986914.png)
